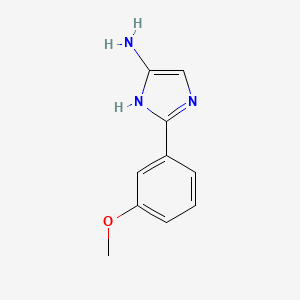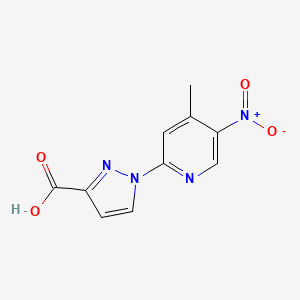
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N4O4 and a molecular weight of 248.19 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a pyridine ring, which is substituted with a methyl and nitro group. It is primarily used in research and development for its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with commercially available 4-methyl-5-nitropyridine-2-amine.
Final Product: The intermediate is then cyclized to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Methyl-5-nitropyridin-2-yl)ethanone : This compound has a similar pyridine ring but differs in the functional groups attached.
- 2-(4-Methyl-5-nitropyridin-2-yl)ethanol : This compound has an ethanol group instead of a pyrazole ring.
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-4-9(11-5-8(6)14(17)18)13-3-2-7(12-13)10(15)16/h2-5H,1H3,(H,15,16) |
InChI Key |
NHHGHRNFJJVDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)


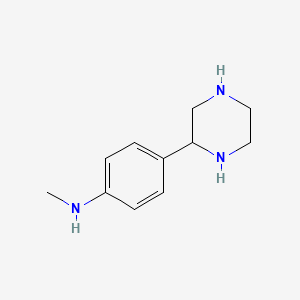
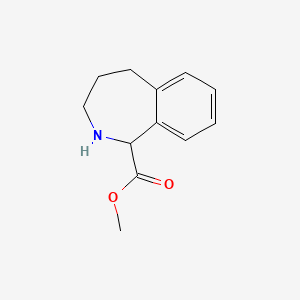
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
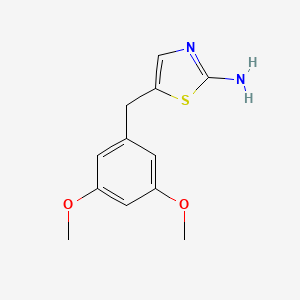
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
